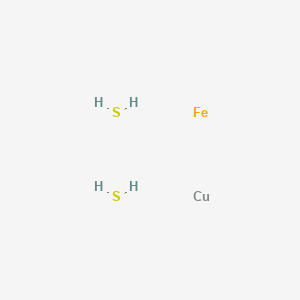

Copper;iron;sulfane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chalcopyrite is a brass-yellow mineral with a chemical composition of CuFeS2. It occurs in most sulfide mineral deposits throughout the world and has been the most important ore of copper for thousands of years . The surface of chalcopyrite loses its metallic luster and brass-yellow color upon weathering .

Synthesis Analysis

Chalcopyrite CuFeS2 nanocrystals with a diameter of 6.4 nm were synthesized using a facile solution-phase method . Over the past few years, considerable attention has been paid to biomedical applications of copper sulfide nanostructures owing to their enhanced physiochemical and pharmacokinetics characteristics in comparison to gold, silver, and carbon nanomaterials .

Molecular Structure Analysis

Iron sulfides principally comprise FeS (mackinawite), Fe1−xS (pyrrhotite), FeS2p (pyrite), FeS2m (marcasite), Fe3S4 (greigite), and Fe9S11 (smythite). The content of iron within a biomaterial therefore influences its phase, shape, and physical and chemical properties .

Chemical Reactions Analysis

In the reaction between metallic iron and a solution of copper (II) sulfate, this reaction produces metallic copper, which is seen precipitating as a finely divided red powder .

Physical And Chemical Properties Analysis

Copper Iron Sulfide has a molecular weight of 183.52 g/mol and a typical purity of 99.9%. It is a high purity, phase pure, synthetic pyrite, (copper iron sulfide) powder . It has a melting point of 950ºC (1,742°F) .

作用機序

Copper is incorporated into many enzymes throughout the body as an essential part of their function . Copper ions are known to reduce fertility when released from copper-containing IUDs . Iron is required to maintain optimal health, particularly for helping to form red blood cells (RBC) that carry oxygen around the body .

Safety and Hazards

将来の方向性

Copper is essential to the energy transition. The race to decarbonize our energy sector relies on having materials to make renewable and low emission technologies . Copper is an essential material in many types of clean energy. It is used for wind and solar technology, energy storage, and electric vehicles .

特性

IUPAC Name |

copper;iron;sulfane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.Fe.2H2S/h;;2*1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFSXHSNXYZVGBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S.S.[Fe].[Cu] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuFeH4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30156746 |

Source

|

| Record name | Chalcopyrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Copper;iron;sulfane | |

CAS RN |

1308-56-1 |

Source

|

| Record name | Chalcopyrite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001308561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chalcopyrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methoxyphenyl)-3-oxo-1-propenyl]amino}benzenesulfonamide](/img/structure/B223847.png)

![N-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}-2-propanamine](/img/structure/B223867.png)

![2-({5-Chloro-2-[(4-methylbenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223876.png)

![N-{5-chloro-2-[(4-methylbenzyl)oxy]benzyl}cyclopentanamine](/img/structure/B223877.png)

![2-({5-Chloro-2-[(4-methylbenzyl)oxy]benzyl}amino)ethanol](/img/structure/B223879.png)

![2-{[2-(Benzyloxy)-5-bromobenzyl]amino}-1-phenylethanol](/img/structure/B223887.png)

![{[4-(Benzyloxy)phenyl]methyl}[3-(methylamino)propyl]amine](/img/structure/B223891.png)

![2-({5-Chloro-2-[(2-fluorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223897.png)

![2-({3-[(4-Fluorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223899.png)

![N-({2-[(4-fluorobenzyl)oxy]-1-naphthyl}methyl)-N-[3-(methylamino)propyl]amine](/img/structure/B223908.png)

![2-{[2-(Benzyloxy)-5-chlorobenzyl]amino}-1-phenylethanol](/img/structure/B223910.png)

![2-({4-[(4-Chlorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223912.png)

![2-({2-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223914.png)